

# (S)-3-Methoxypyrrolidine Hydrochloride: A Technical Guide for Drug Development Professionals

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## Compound of Interest

Compound Name:	(S)-3-Methoxypyrrolidine hydrochloride
CAS No.:	685828-16-4
Cat. No.:	B579876

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## Foreword

In the landscape of modern medicinal chemistry, the demand for novel molecular scaffolds that offer three-dimensional complexity is insatiable. Such structures are pivotal in the quest to design drug candidates with enhanced potency, selectivity, and improved pharmacokinetic profiles. Among the vast arsenal of building blocks available to the discerning chemist, chiral pyrrolidines stand out for their prevalence in a multitude of biologically active compounds. This guide provides an in-depth technical overview of **(S)-3-Methoxypyrrolidine hydrochloride**, a versatile and valuable building block in drug discovery and development. We will delve into its fundamental properties, synthesis, analytical characterization, applications, and safety protocols, offering a comprehensive resource for researchers and scientists in the pharmaceutical industry.

## Core Identity and Physicochemical Properties

**(S)-3-Methoxypyrrolidine hydrochloride** is a chiral organic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents.[1] Its structure features a five-membered saturated nitrogen-containing heterocycle, the pyrrolidine ring, with a methoxy group at the third position, conferring a specific stereochemistry that is often crucial for biological activity. The hydrochloride salt form enhances its stability and handling properties, making it a convenient reagent for a wide range of chemical transformations.

The CAS number for **(S)-3-Methoxypyrrolidine hydrochloride** is 685828-16-4.[1][2][3]

## Key Identifiers and Properties

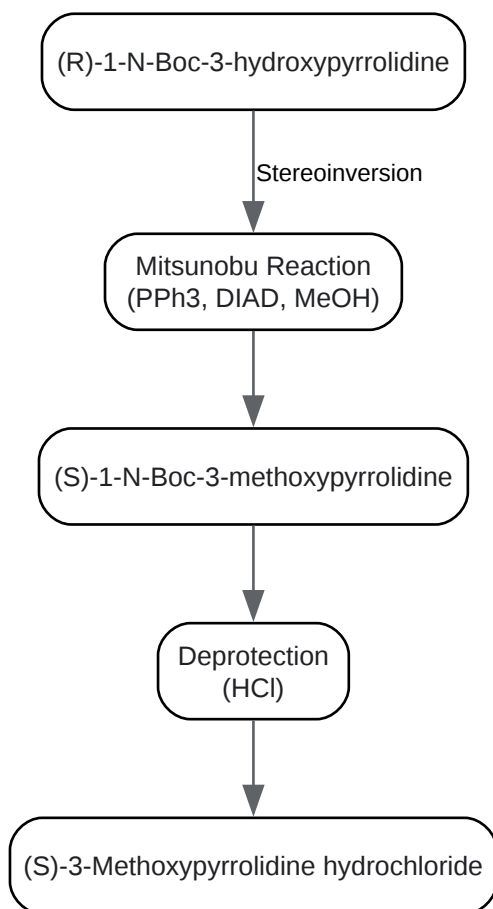
Property	Value	Reference
IUPAC Name	(3S)-3-methoxypyrrolidine;hydrochloride	[1]
CAS Number	685828-16-4	[1][2][3]
Molecular Formula	C <sub>5</sub> H <sub>11</sub> NO·HCl	[2]
Molecular Weight	137.61 g/mol	[2][3]
Appearance	Solid	
Purity	Typically ≥97%	[2]
Storage	Store at room temperature or under refrigeration.	
InChI Key	SQMYKVUSWPIFEQ-JEDNCBNOSA-N	

## Synthesis and Stereochemical Integrity

The synthesis of enantiomerically pure **(S)-3-Methoxypyrrolidine hydrochloride** is of paramount importance to preserve the desired stereochemistry in the final drug candidate. A common strategy involves the use of a chiral precursor, such as (R)-3-hydroxypyrrolidine derivatives, and proceeding through a reaction that inverts the stereocenter. For instance, a Mitsunobu reaction on a suitably protected (R)-3-hydroxypyrrolidine can introduce the methoxy

group with the desired (S)-configuration. Subsequent deprotection and salt formation yield the target compound.

The causality behind this choice of synthetic strategy lies in the need for high enantiomeric excess. Starting with a readily available chiral pool molecule and employing a stereoinvertive reaction is often more efficient and cost-effective than chiral resolution of a racemic mixture.



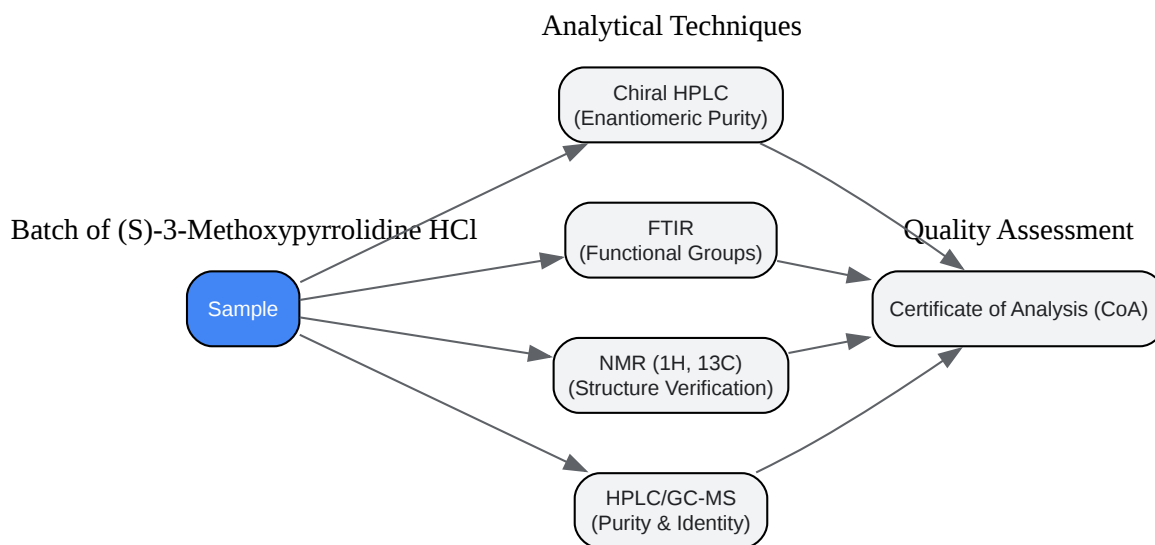
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Caption: Generalized synthetic workflow for **(S)-3-Methoxypyrrrolidine hydrochloride**.

## Analytical Characterization: A Self-Validating System

Ensuring the identity, purity, and stereochemical integrity of **(S)-3-Methoxypyrrrolidine hydrochloride** is a critical quality control step. A multi-pronged analytical approach provides a self-validating system, where orthogonal techniques confirm the material's specifications.

## Analytical Workflow



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Caption: A comprehensive analytical workflow for quality control.

## Standard Operating Procedure: Purity Determination by HPLC

This protocol outlines a standard method for determining the purity of **(S)-3-Methoxypyrrolidine hydrochloride**.

- Preparation of Mobile Phase:
  - Mobile Phase A: 0.1% Formic acid in Water.
  - Mobile Phase B: 0.1% Formic acid in Acetonitrile.
  - Filter and degas both mobile phases prior to use.

- Chromatographic Conditions:
  - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m).
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 30 °C.
  - Detection Wavelength: 210 nm (or as appropriate, given the lack of a strong chromophore, alternative detection methods like CAD or ELSD may be necessary).
  - Injection Volume: 10  $\mu$ L.
  - Gradient Program:
    - 0-2 min: 5% B
    - 2-15 min: 5% to 95% B
    - 15-18 min: 95% B
    - 18-18.1 min: 95% to 5% B
    - 18.1-25 min: 5% B
- Sample Preparation:
  - Accurately weigh approximately 10 mg of **(S)-3-Methoxypyrrolidine hydrochloride** and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL stock solution.
  - Further dilute as necessary to fall within the linear range of the detector.
- Analysis and Data Interpretation:
  - Inject the prepared sample.
  - Integrate all peaks in the chromatogram.

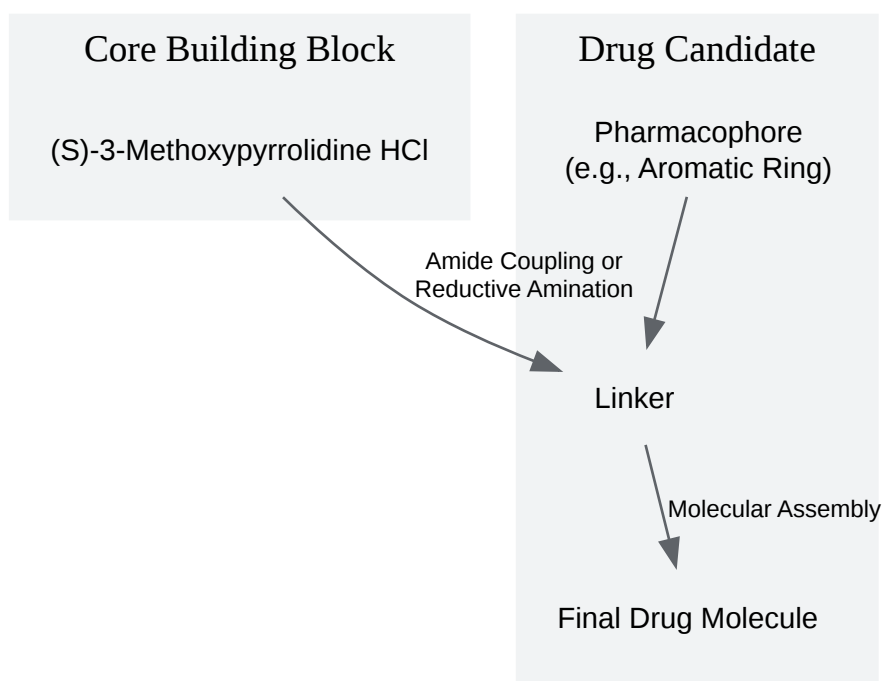
- Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

## Applications in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] **(S)-3-Methoxypyrrolidine hydrochloride** is a valuable building block for several reasons:

- **Introduction of 3D-Complexity:** The non-planar,  $sp^3$ -rich nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, which can lead to improved binding interactions with biological targets.[4]
- **Chiral Recognition:** The defined (S)-stereochemistry is often critical for enantioselective interactions with chiral biological macromolecules like proteins and enzymes.
- **Modulation of Physicochemical Properties:** The methoxy group can influence properties such as lipophilicity, polarity, and metabolic stability of the final drug molecule.
- **Versatile Synthetic Handle:** The secondary amine of the pyrrolidine ring provides a reactive site for further functionalization, allowing for its incorporation into a wide array of molecular architectures.

Pyrrolidine derivatives are integral to the development of drugs for a variety of therapeutic areas, including neurological disorders.[5]



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## Sources

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